5-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide
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Overview
Description
5-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide is a complex organic compound that features a sulfonamide group, a methoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of a suitable amine with a sulfonyl chloride in the presence of a base.
Chlorination: The final step involves the selective chlorination of the aromatic ring using reagents like thionyl chloride or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the chlorine atom can produce a variety of substituted aromatic compounds.
Scientific Research Applications
5-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The furan ring and methoxy group can further influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole and sulfanilamide share the sulfonamide group and have similar biological activities.
Methoxybenzenes: Compounds such as anisole and methoxybenzene have similar aromatic structures with methoxy groups.
Furan Derivatives: Compounds like furfuryl alcohol and furan-2-carboxylic acid share the furan ring structure.
Uniqueness
5-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, methoxy group, and sulfonamide group in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5S/c1-9-3-5-12(21-9)11(17)8-16-22(18,19)14-7-10(15)4-6-13(14)20-2/h3-7,11,16-17H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUAKBIKARSUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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